Bis(4-hydroxybutyl) terephthalate

polycondensation kinetics PBT synthesis monomer reactivity

Researchers requiring rapid melt-phase polycondensation to high-MW PBT face kinetic limits with BHET. BHBT (CAS 23358-95-4) solves this: • 1.73× higher homopolymerization rate vs BHET at 270°C, reducing cycle time. • 4-5× larger reactivity ratio enforces block distribution in PBAT copolyesters. • ≥95% purity, white crystalline solid (mp 73-75°C); soluble in chloroform/methanol.

Molecular Formula C16H22O6
Molecular Weight 310.34 g/mol
CAS No. 23358-95-4
Cat. No. B048844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-hydroxybutyl) terephthalate
CAS23358-95-4
Synonyms1,4-Benzenedicarboxylic Acid Bis(4-hydroxybutyl) Ester;  Terephthalic Acid Bis(4-hydroxybutyl) Ester;  1,4-Butanediol Terephthalate (2:1);  1,4-Butanediyl Terephthalate
Molecular FormulaC16H22O6
Molecular Weight310.34 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OCCCCO)C(=O)OCCCCO
InChIInChI=1S/C16H22O6/c17-9-1-3-11-21-15(19)13-5-7-14(8-6-13)16(20)22-12-4-2-10-18/h5-8,17-18H,1-4,9-12H2
InChIKeyMRLFFZIIRRKXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-hydroxybutyl) terephthalate – PBT Monomer Intermediate


Bis(4-hydroxybutyl) terephthalate (BHBT, CAS 23358-95-4) is a homobifunctional diester monomer composed of a terephthalate core symmetrically esterified with two 1,4-butanediol moieties . It serves as the immediate monomeric precursor to poly(butylene terephthalate) (PBT), a high-performance thermoplastic engineering polymer, and is the essential intermediate in the synthesis of Cyclotris(1,4-butylene terephthalate), a cyclic trimer employed in ring-opening polymerization for molecular-weight-controlled PBT . Supplied as a white to off-white crystalline solid with a melting point of 73–75 °C and molecular weight 310.34 g mol⁻¹, BHBT is soluble in chloroform and methanol, enabling straightforward integration into melt-phase polycondensation workflows .

Why BHBT Is Irreplaceable for PBT Production


In-class terephthalate diols such as bis(2-hydroxyethyl) terephthalate (BHET), bis(3-hydroxypropyl) terephthalate, and bis(6-hydroxyhexyl) terephthalate differ fundamentally in the length of the aliphatic spacer between the terminal hydroxyl groups and the aromatic core. This spacer length governs both the polymerization kinetics and the ultimate thermal, mechanical, and crystallization properties of the resulting polyester. BHBT, with its four‑methylene spacer, exhibits a polycondensation rate constant 1.73‑fold greater than that of BHET at industrial processing temperatures, and its monomer reactivity ratio is 4‑ to 5‑fold larger [1]. These kinetic disparities produce a pronounced block‑character during copolymerization that cannot be replicated by simply substituting BHET or manipulating process conditions alone. Downstream, the butylene‑terephthalate repeat unit imparts a distinctive balance of rapid crystallization, low moisture absorption, and high impact toughness that is absent in the ethylene‑tere­phthalate (PET), propylene‑terephthalate (PPT), or hexylene‑terephthalate (PHT) analogues. Consequently, direct replacement of BHBT with a shorter‑ or longer‑chain terephthalate diol inevitably yields a polymer with divergent reactivity, sequence distribution, and end‑use performance [1][2].

BHBT Comparative Evidence vs. Terephthalate Diols


Faster Homopolymerization Rate vs. BHET

In a direct, catalyst‑matched kinetic study conducted at 270 °C with titanium tetrabutoxide (TBT), the second‑order polycondensation rate constant of BHBT was determined to be 3.872 min⁻¹, compared with 2.238 min⁻¹ for BHET [1]. This represents a 73 % higher homopolymerization rate for BHBT, enabling either shorter cycle times at equivalent catalyst loading or reduced catalyst demand to reach a target molecular weight.

polycondensation kinetics PBT synthesis monomer reactivity

Reactivity Ratio for Block Copolyester Design

During co‑polycondensation with BHET at 270 °C, BHBT exhibited a monomer reactivity ratio (r₁) that was 4‑ to 5‑fold greater than that of BHET (r₂) [1][2]. The cross‑reaction rate constants further revealed the hierarchy k₂₁ > k₁₁ > k₂₂ > k₁₂, confirming that BHBT preferentially reacts with itself and with BHET‑terminated chains, while BHET shows the lowest self‑propagation tendency. This pronounced reactivity difference enforces a block‑sequence distribution rather than a random one, allowing deliberate design of segmented copolyesters.

copolycondensation reactivity ratio block copolymer

Sustained Reactivity Across Processing Temperatures

A systematic temperature‑ramp study measured homopolymerization rate constants at 260, 270, and 280 °C [1]. BHBT maintained a consistent absolute advantage over BHET at every temperature: at 260 °C, k₁₁ = 2.58 vs. k₂₂ = 1.30 min⁻¹; at 280 °C, k₁₁ = 5.29 vs. k₂₂ = 4.06 min⁻¹. Although the relative difference narrows with rising temperature, the absolute gap of 1.23–1.28 min⁻¹ remains substantial. This data defines a robust process window in which BHBT delivers superior throughput without requiring extreme temperature elevation.

temperature kinetics polycondensation process window

Recycled BHBT: High Purity and Low Color

A recently disclosed patent by SK Chemicals describes a recycled BHBT produced via transesterification of waste PET with 1,4‑butanediol. The claimed recycled BHBT exhibits a Hunter Lab color‑b value ≤ 8 when measured as a 6‑mm‑thick specimen and retains a low residual ethylene‑glycol‑derivative content [1]. In contrast, the same patent acknowledges that recycled BHET obtained from glycolysis of waste PET typically contains 1–30 wt% total impurities, with purity frequently ≤ 95% [1]. The low color and high purity of recycled BHBT enable its direct use as a drop‑in monomer for high‑crystallinity engineering polyester products or biodegradable polyester without an additional purification stage.

chemical recycling monomer purity color specification

BHBT Application Scenarios


High-Throughput Continuous PBT Melt Polymerization

The 1.73‑fold higher homopolymerization rate constant of BHBT relative to BHET at 270 °C [1] directly supports faster melt‑phase polycondensation to high‑molecular‑weight PBT. Industrial producers seeking to maximize line speed or reduce residence time in continuous stirred‑tank or disc‑ring reactors should specify BHBT as the monomer feedstock. The kinetic advantage remains substantial across the 260–280 °C operating window, allowing processors to achieve target intrinsic viscosities with shorter cycle times or lower catalyst concentrations while maintaining equivalent throughput.

Block Copolyester Design with Tunable Properties

BHBT’s 4‑ to 5‑fold larger monomer reactivity ratio compared with BHET enforces a block‑character distribution during copolycondensation [1][2]. This is exploited in the synthesis of poly(butylene adipate‑co‑terephthalate) (PBAT) variants, where a higher butylene‑terephthalate block fraction elevates melting temperature, tensile strength, and thermal stability while moderating the biodegradation rate [3]. Researchers engineering segmented copolyesters with precisely controlled hard‑segment content should procure BHBT rather than attempting to achieve the same architecture through random copolymerization of BHET with butanediol and terephthalic acid, which would yield a statistical sequence distribution with inferior mechanical and thermal coherence.

Chemical Recycling of Waste PET to PBT/PBAT

The SK Chemicals patent demonstrates that waste PET can be transesterified with 1,4‑butanediol to yield recycled BHBT with a Hunter color‑b value ≤ 8 and low residual ethylene‑glycol contamination, without requiring an additional purification step [4]. This recycled BHBT is directly repolymerizable into high‑crystallinity PBT engineering plastics or biodegradable PBAT. Organizations operating chemical recycling pilot lines or seeking to establish a circular supply chain for polyester monomers should favor recycled BHBT over recycled BHET, as the latter typically carries 1–30 wt% impurities that necessitate costly purification before repolymerization.

Cyclic PBT Oligomer Synthesis for ROP

BHBT is the established intermediate for the preparation of Cyclotris(1,4‑butylene terephthalate), the cyclic trimer of PBT . Cyclic oligomers polymerize by entropically driven ring‑opening without liberating volatile condensation byproducts, enabling the production of ultra‑high‑molecular‑weight PBT with exceptionally low residual monomer and void‑free molded parts. Procurement of high‑purity BHBT (≥95 %, as supplied by multiple vendors) is essential for reproducible cyclization yields and minimal linear‑oligomer contamination, a requirement not met by less well‑defined butylene‑terephthalate oligomer mixtures.

Technical Documentation Hub

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